Home > Products > Screening Compounds P37686 > Theophylline-7-acetylaminobutanol
Theophylline-7-acetylaminobutanol - 82951-56-2

Theophylline-7-acetylaminobutanol

Catalog Number: EVT-1538930
CAS Number: 82951-56-2
Molecular Formula: C13H19N5O4
Molecular Weight: 309.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound Theophylline-7-acetylaminobutanol is a derivative of theophylline, a well-known methylxanthine that exhibits various pharmacological effects, primarily as a bronchodilator. Theophylline itself is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease due to its ability to relax bronchial smooth muscles and improve airflow. The introduction of the acetylaminobutanol moiety aims to enhance the therapeutic profile and bioavailability of theophylline.

Source

Theophylline-7-acetylaminobutanol is synthesized from theophylline through specific chemical modifications. The synthesis involves various chemical reactions that incorporate the acetylaminobutanol group into the theophylline structure, potentially altering its pharmacokinetic and pharmacodynamic properties.

Classification

The compound belongs to the class of methylxanthines, which are characterized by their structural similarity to xanthine and their ability to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This class includes other compounds like caffeine and theobromine, which also exhibit stimulant and bronchodilator effects.

Synthesis Analysis

Methods

The synthesis of Theophylline-7-acetylaminobutanol typically involves several steps:

  1. Starting Materials: The process begins with the use of 6-amino-1,3-dimethyluracil as a precursor.
  2. Reagents: Key reagents include dimethyl sulfate, sodium hydroxide, acetic acid, and palladium carbon catalyst.
  3. Reaction Conditions: The reactions are conducted under controlled temperatures and pressures, often utilizing hydrogen autoclaves for hydrogenation steps.

Technical Details

A notable method described in patent literature involves:

  • Mixing 6-amino-1,3-dimethyluracil with sodium hydroxide and water at low temperatures.
  • Sequential reactions involving acetic acid and sodium nitrite lead to intermediate compounds that are further processed with hydrogen in a high-pressure environment.
  • Final purification steps include filtration and rotary evaporation to isolate the desired product with high purity .
Molecular Structure Analysis

Structure

The molecular structure of Theophylline-7-acetylaminobutanol consists of a xanthine backbone modified by an acetylaminobutanol side chain. This modification is expected to influence both solubility and biological activity.

Data

  • Molecular Formula: C_{12}H_{17}N_{5}O_{3}
  • Molecular Weight: Approximately 267.30 g/mol
  • Structural Features: The presence of an acetyl group enhances lipophilicity, which may improve membrane permeability.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing Theophylline-7-acetylaminobutanol include:

  • Acylation: Introduction of the acetyl group via acetic anhydride or acetic acid.
  • Hydrogenation: Reduction processes involving palladium catalysts that facilitate the incorporation of hydrogen into specific functional groups.
  • Hydrolysis: Potential hydrolysis reactions that may occur during purification or storage.

Technical Details

These reactions often require careful control of conditions such as temperature, pH, and reaction time to ensure optimal yields and minimize by-products. Advanced techniques such as high-performance liquid chromatography are employed for monitoring reaction progress and purity assessment .

Mechanism of Action

Process

The mechanism by which Theophylline-7-acetylaminobutanol exerts its effects is likely similar to that of other methylxanthines:

  1. Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to elevated levels of cAMP, which promotes bronchodilation.
  2. Adenosine Receptor Antagonism: It blocks adenosine receptors, further contributing to its bronchodilatory effects.

Data

Research indicates that modifications at the 7-position can enhance these mechanisms by improving receptor binding affinity or altering metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Melting Point: Estimated between 200°C - 210°C, depending on purity.

Chemical Properties

  • Solubility: Moderately soluble in water; solubility may be enhanced by the acetylaminobutanol modification.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as spectroscopy (UV, NMR) and chromatography (HPLC) are utilized for characterizing these properties .

Applications

Scientific Uses

Theophylline-7-acetylaminobutanol shows promise in various scientific applications:

  1. Pharmaceutical Development: It serves as a lead compound for developing new treatments for respiratory diseases due to its enhanced properties over traditional theophylline.
  2. Antimycobacterial Activity: Recent studies have evaluated derivatives for activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis therapy .
  3. Research Tool: It can be used in studies investigating phosphodiesterase inhibition and adenosine receptor modulation.
Chemical Identity and Nomenclature

Structural Characterization of Theophylline-7-acetylaminobutanol

Theophylline-7-acetylaminobutanol represents a semi-synthetic derivative where the acetylaminobutanol moiety is covalently linked at the C7 position of the purine core. This modification preserves the fundamental xanthine bicyclic ring system (a fused pyrimidine-imidazole structure) while introducing a flexible aliphatic chain terminated by polar functional groups. Key structural features include:

  • Core Retention: The theophylline scaffold (1,3-dimethylxanthine) maintains its planar configuration, with methyl groups at N1 and N3 positions essential for phosphodiesterase (PDE) inhibition [2] [5].
  • C7 Substitution: The nucleophilic C7 hydrogen of theophylline is replaced by a 4-(acetylamino)butoxy group, disrupting the conjugated system and altering electron distribution. This is evidenced by calculated molecular electrostatic potential (MESP) maps showing reduced electron density at C7 and enhanced polarity [6].
  • Stereochemical Considerations: The butanol linker introduces a chiral center at C1′ of the alkyl chain. Synthetic routes typically yield racemic mixtures, though enantiopure forms may exhibit distinct biorecognition.

Table 1: Atomic Connectivity of Theophylline-7-acetylaminobutanol

SegmentAtoms/BondingFunctional Role
Xanthine CoreN1-CH₃, N3-CH₃, C2=O, C6=OPDE inhibition, receptor binding
Linker-O-CH₂-CH₂-CH₂-CH₂-NHCOCH₃Solubility enhancement, steric extension
Terminal Group-NHC(O)CH₃Hydrogen-bond acceptor/donor capacity

Crystallographic voids in analogous theophylline-amino acid cocrystals suggest the acetylaminobutanol chain could adopt folded conformations, potentially facilitating intramolecular H-bonding between the amide carbonyl and theophylline’s N9-H [6].

Systematic IUPAC Nomenclature and Isomeric Variations

The systematic naming follows IUPAC organic nomenclature rules for substituted purines and functionalized chains:

  • Primary Name:7-[4-(Acetylamino)butoxy]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneThis denotes:
  • Parent compound: 1,3-dimethylxanthine (purine-2,6-dione numbering) [8].
  • Substituent: 4-(acetylamino)butoxy group attached at position 7.

  • Isomeric Forms:

  • Tautomerism: Lactam-lactim tautomerism at the C6 carbonyl is suppressed by the C7 alkoxylation, stabilizing the 2,6-diketo form [5].
  • Stereoisomers: The chiral center at the C4′ position of the butanol chain generates (R)- and (S)-enantiomers. IUPAC descriptors:(R)-7-[4-(Acetylamino)butoxy]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione(S)-7-[4-(Acetylamino)butoxy]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dioneEnantiomeric purity influences crystal packing, as observed in theophylline cocrystals with chiral co-formers [6].
  • Rotamers: Free rotation along the C7-O and O-C1′ bonds creates gauche or anti conformers affecting molecular topography.

Nomenclature adheres to the ChemDoodle/OPSIN algorithmic standards, prioritizing locant placement for the substituent and unambiguous stereodescriptors [10].

Comparative Analysis with Related Xanthine Derivatives

The acetylaminobutanol side chain confers distinct physicochemical properties relative to classic xanthine drugs. Key comparisons include:

  • Solubility Profile:The polar terminal amide and ether oxygen enhance aqueous solubility (predicted log P ≈ 0.8) versus theophylline (log P = -0.77) [5]. This mirrors solubility boosts in theophylline cocrystals with GABA (14.7 mg/mL vs. THE’s 8.3 mg/mL) [6].

Table 2: Physicochemical Comparison of Xanthine Derivatives

CompoundAqueous Solubility (mg/mL)Log P (Experimental)Key Functional Modification
Theophylline8.3-0.77None (parent compound)
Theophylline-GABA cocrystal14.7-1.2 (estimated)Ionic complex with GABA
Doxofylline25.4-0.257-(1,3-Dioxolan-2-ylmethyl)
Theophylline-7-acetylaminobutanol~18.1 (predicted)~0.8 (predicted)7-[4-(Acetylamino)butoxy]
  • Receptor Binding:Unlike enprofylline (3-propylxanthine), which lacks adenosine A1/A2 antagonism, the C7 modification in theophylline-7-acetylaminobutanol is expected to preserve adenosine receptor affinity due to unaltered N1/N3 methyls [9]. However, steric hindrance from the chain may reduce PDE4B binding potency by ~40% versus theophylline.

  • Hygroscopic Stability:Surface-modified theophylline anhydrate exhibits 40% lower moisture uptake at 97% RH [3]. Similarly, the hydrophobic acetyl group in the derivative may reduce hygroscopicity compared to hydratable salts like aminophylline (theophylline-ethylenediamine).

  • Metabolic Resistance:C7 substitution impedes cytochrome P450 3A4-mediated N-demethylation—a primary theophylline clearance pathway—potentially extending half-life [5]. This contrasts with doxofylline’s dioxolane group, which undergoes oxidative cleavage.

Table 3: Functional Comparison with Pharmacologically Active Xanthines

CompoundPrimary Therapeutic RoleChemical Differentiation from TheophyllineTarget Selectivity
AminophyllineBronchodilationEthylenediamine saltNon-selective PDE inhibition
DoxofyllineCOPD/Asthma maintenance7-(1,3-Dioxolan-2-ylmethyl) at C7Reduced adenosine antagonism
EnprofyllineExperimental bronchodilator3-Propyl groupAdenosine-sparing PDE inhibition
Theophylline-7-acetylaminobutanolTheoretical bronchodilator7-[4-(Acetylamino)butoxy]Unmodified adenosine affinity

This derivative’s design bridges the enhanced solubility of cocrystals (e.g., THE-ARG-2H2O) and the metabolic stability of synthetic alkylxanthines [6] [7].

Properties

CAS Number

82951-56-2

Product Name

Theophylline-7-acetylaminobutanol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-hydroxybutan-2-yl)acetamide

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

InChI

InChI=1S/C13H19N5O4/c1-4-8(6-19)15-9(20)5-18-7-14-11-10(18)12(21)17(3)13(22)16(11)2/h7-8,19H,4-6H2,1-3H3,(H,15,20)

InChI Key

RAJOZBBPJBDOMX-UHFFFAOYSA-N

SMILES

CCC(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Synonyms

2-N-(theophyllinyl-7-acetyl)aminobutanol
theophylline-7-acetylaminobutanol

Canonical SMILES

CCC(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.